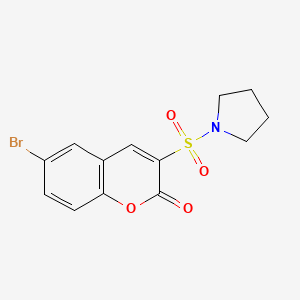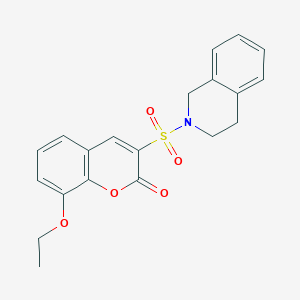![molecular formula C19H15BrFN3O2 B6511346 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921804-15-1](/img/structure/B6511346.png)
4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide” is likely to be an organic compound containing several functional groups. It appears to contain a benzamide group, a bromine atom, a fluorophenyl group, and a dihydropyridazinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and fluorophenyl groups are aromatic, while the dihydropyridazinone group contains a heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学的研究の応用
4-Br-N-FDPB has been studied for its potential applications in scientific research. This compound has been found to possess a number of interesting biochemical and physiological effects, which make it a promising compound for further scientific research. For example, 4-Br-N-FDPB has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. In addition, 4-Br-N-FDPB has also been found to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections. Finally, 4-Br-N-FDPB has been found to possess anti-tumor properties, making it a potential candidate for the treatment of various types of cancer.
作用機序
Mode of Action
The compound’s structure suggests it may interact with its targets through a combination of covalent and non-covalent bonds
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by F2236-0233. Given its structural similarity to other benzamide derivatives, it may influence pathways involving these compounds .
Pharmacokinetics
The pharmacokinetic properties of F2236-0233, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
As a benzamide derivative, it may share some effects with other compounds in this class .
実験室実験の利点と制限
The use of 4-Br-N-FDPB in lab experiments offers a number of advantages. For example, this compound is relatively easy to synthesize and can be accomplished through the use of a number of different synthetic strategies. In addition, 4-Br-N-FDPB has been found to possess a number of interesting biochemical and physiological effects, which make it a promising compound for further scientific research. However, there are also a number of limitations to the use of 4-Br-N-FDPB in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to predict the exact outcome of experiments. In addition, the use of 4-Br-N-FDPB in lab experiments may also be limited by the availability of the compound itself, as it is still relatively new and not widely available.
将来の方向性
The potential applications of 4-Br-N-FDPB in scientific research are vast and varied. In the future, it is likely that this compound will be studied for its potential to treat a number of different diseases and conditions. For example, 4-Br-N-FDPB may be studied for its potential to treat cancer, Alzheimer's, and bacterial infections. In addition, 4-Br-N-FDPB may also be studied for its potential to act as an anti-inflammatory or anti-oxidant agent. Finally, 4-Br-N-FDPB may also be studied for its potential to act as a modulator of various biochemical and physiological processes, such as the regulation of gene expression.
合成法
4-Br-N-FDPB can be synthesized via a number of different synthetic strategies. The most commonly used method involves the reaction of 4-bromobenzamide with 2-hydroxy-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl ethyl ester in the presence of potassium carbonate. This reaction results in the formation of 4-Br-N-FDPB and can be accomplished in a single step. Alternatively, 4-Br-N-FDPB can also be synthesized through the reaction of 4-bromobenzamide with 2-hydroxy-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl ethyl ester in the presence of sodium bromide. This reaction is slightly more complex, but can also be accomplished in a single step.
Safety and Hazards
特性
IUPAC Name |
4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFXGYSUYGCNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6511374.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)